molecular formula C14H23O4P B3059458 Mono(2,4-di-tert-butylphenyl)phosphate CAS No. 18351-37-6

Mono(2,4-di-tert-butylphenyl)phosphate

Cat. No.: B3059458
CAS No.: 18351-37-6
M. Wt: 286.3 g/mol
InChI Key: KZGROEDUAFPSGN-UHFFFAOYSA-N
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Description

Mono(2,4-di-tert-butylphenyl)phosphate is an organophosphorus compound known for its role as an antioxidant. It is derived from 2,4-di-tert-butylphenol and is widely used in various industrial applications, particularly in the stabilization of polymers .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Mono(2,4-di-tert-butylphenyl)phosphate typically involves the reaction of 2,4-di-tert-butylphenol with phosphorus oxychloride or phosphorus trichloride. The reaction is usually carried out under controlled conditions to ensure the formation of the desired product .

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale reactions using batch reactors. The reaction conditions are optimized to maximize yield and purity, often involving the use of catalysts and specific temperature controls .

Chemical Reactions Analysis

Types of Reactions

Mono(2,4-di-tert-butylphenyl)phosphate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions often involve controlled temperatures and specific solvents to ensure the desired reaction pathway .

Major Products Formed

The major products formed from these reactions include various phosphates, phenolic derivatives, and substituted phenyl compounds. These products are often used in further chemical synthesis or as additives in industrial applications .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Mono(2,4-di-tert-butylphenyl)phosphate is unique in its specific molecular structure, which provides distinct antioxidant properties. Its ability to stabilize polymers and prevent oxidative degradation makes it particularly valuable in industrial applications .

Properties

IUPAC Name

(2,4-ditert-butylphenyl) dihydrogen phosphate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H23O4P/c1-13(2,3)10-7-8-12(18-19(15,16)17)11(9-10)14(4,5)6/h7-9H,1-6H3,(H2,15,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KZGROEDUAFPSGN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC(=C(C=C1)OP(=O)(O)O)C(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H23O4P
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Mono(2,4-di-tert-butylphenyl)phosphate
Reactant of Route 2
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Reactant of Route 4
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Reactant of Route 5
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Reactant of Route 6
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